molecular formula C10H16O B13750997 6-Methyl-3-propan-2-ylcyclohex-2-en-1-one CAS No. 23733-65-5

6-Methyl-3-propan-2-ylcyclohex-2-en-1-one

Cat. No.: B13750997
CAS No.: 23733-65-5
M. Wt: 152.23 g/mol
InChI Key: RLYSXAZAJUMULG-MRVPVSSYSA-N
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Description

6-Methyl-3-propan-2-ylcyclohex-2-en-1-one is a cyclic enone derivative characterized by a cyclohexenone backbone substituted with a methyl group at position 6 and an isopropyl (propan-2-yl) group at position 2. This compound belongs to the terpenoid family, often studied for its structural and reactivity features in organic synthesis and biocatalysis. Its α,β-unsaturated ketone moiety renders it reactive toward nucleophilic additions and reductions, while the alkyl substituents influence steric and electronic properties .

Properties

CAS No.

23733-65-5

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(6R)-6-methyl-3-propan-2-ylcyclohex-2-en-1-one

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h6-8H,4-5H2,1-3H3/t8-/m1/s1

InChI Key

RLYSXAZAJUMULG-MRVPVSSYSA-N

Isomeric SMILES

C[C@@H]1CCC(=CC1=O)C(C)C

Canonical SMILES

CC1CCC(=CC1=O)C(C)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the carbonyl group.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Various nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Corresponding alcohols.

    Substitution: Substituted derivatives at the carbonyl group.

Scientific Research Applications

2-Cyclohexen-1-one, 6-methyl-3-(1-methylethyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 6-methyl-3-(1-methylethyl)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also modulate various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

(a) Hydroxylated Derivatives
  • (5S,6R)-6-Hydroxy-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one (Compound 4) This analogue introduces a hydroxyl group at position 6 and a propenyl substituent at position 3. The hydroxyl group enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to the non-hydroxylated parent compound. Biotransformation studies reveal that such hydroxylation significantly alters enzymatic interactions, particularly with Old Yellow Enzymes (OYEs) .
  • (6R)-2-Hydroxy-6-isopropyl-3-methylcyclohex-2-en-1-one (2-Hydroxypiperitone) Here, a hydroxyl group replaces the ketone at position 2, converting the enone to a dienol structure. This modification reduces electrophilicity at the α-carbon, diminishing reactivity toward nucleophiles. The (6R) stereochemistry further impacts chiral recognition in asymmetric catalysis .
(b) Lactone Derivatives
  • (3R,6S,7R)-3,7-Dimethyl-4-(prop-1-en-2-yl)oxepan-2-one This compound replaces the cyclohexenone ring with a seven-membered lactone (oxepanone). The lactone’s increased ring size lowers ring strain, stabilizing the molecule but reducing enone conjugation. The prop-1-en-2-yl group at position 4 introduces steric hindrance, affecting substrate binding in enzymatic assays .
(c) Stereoisomeric Variations
  • (6S)-6-Hydroxy-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-one
    The (6S) configuration inverts stereochemistry at position 6 compared to the (6R) isomer. Computational modeling shows this inversion alters dihedral angles by ~15°, impacting molecular dipole moments and crystal packing .

Physicochemical and Reactivity Comparisons

Compound Name Key Substituents Functional Groups Molecular Weight (g/mol) Notable Reactivity/Properties
6-Methyl-3-propan-2-ylcyclohex-2-en-1-one C3: isopropyl; C6: methyl α,β-unsaturated ketone 166.26 High electrophilicity at C2; stable to air oxidation
(6R)-2-Hydroxy-6-isopropyl-3-methylcyclohex-2-en-1-one C2: hydroxyl; C6: isopropyl Dienol 182.22 Forms intramolecular H-bonds; redox-active
(5S,6R)-6-Hydroxy-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one C5: propenyl; C6: hydroxyl Enone + allylic alcohol 194.23 Susceptible to allylic oxidation; OYE substrate
(3R,6S,7R)-3,7-Dimethyl-4-(prop-1-en-2-yl)oxepan-2-one C4: propenyl; oxepanone ring Lactone 196.29 Reduced ring strain; hydrolytically stable

Biological Activity

6-Methyl-3-propan-2-ylcyclohex-2-en-1-one, also known as 2-Cyclohexen-1-one, 6-methyl-3-(1-methylethyl)-, is an organic compound notable for its unique structure and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H16OC_{10}H_{16}O, with a molecular weight of approximately 152.23 g/mol. The compound features a cyclohexene ring with specific substituents that contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
StructureCyclohexene with methyl and isopropyl groups

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. A common method includes:

  • Preparation of Precursors : Starting materials are selected based on their reactivity.
  • Cyclization Reaction : The reaction conditions (temperature, solvent) are optimized to facilitate the formation of the cyclohexene ring.
  • Purification : The product is purified using techniques such as distillation or chromatography.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

1. Enzyme Interaction
Studies have shown that this compound may act as an enzyme inhibitor or modulator, influencing several biochemical pathways. Its structural characteristics allow it to interact with enzymes involved in metabolic processes.

2. Antimicrobial Properties
The compound has demonstrated potential antibacterial activity against various strains of bacteria. For instance, it has been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria, which suggests a broad-spectrum antimicrobial effect.

3. Medicinal Chemistry Applications
Due to its unique chemical properties, this compound is being explored as a precursor in drug development. Its ability to modify biological pathways positions it as a candidate for further pharmacological studies.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study on Antimicrobial Activity
A recent study evaluated the antibacterial effects of various compounds related to cyclohexene derivatives, including this compound. The minimum inhibitory concentration (MIC) was determined against common pathogens:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus3.125
Escherichia coli>100

The results indicated a stronger sensitivity of Staphylococcus aureus compared to Escherichia coli, highlighting the compound's selective antibacterial properties.

Network Pharmacology Analysis
Another study utilized network pharmacology to analyze the interactions of this compound within biological systems. The analysis revealed that it could regulate lipolysis in adipocytes and influence serotonergic signaling pathways, suggesting potential applications in metabolic disorders.

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